5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a 2-chlorobenzoyl group, an oxazole ring, and a phenyl group
Scientific Research Applications
5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with central nervous system receptors.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its structure and properties. For example, if this compound is a drug, it could have side effects or toxicities that need to be considered. It’s also important to handle this compound safely in the lab, as it could be harmful if ingested or inhaled, or if it comes into contact with the skin .
Future Directions
The future research directions for this compound could involve further studying its properties and potential applications. For example, if this compound shows promising biological activity, it could be further optimized and tested as a potential drug. Additionally, new synthetic routes to this compound could be explored .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 2-chlorobenzoyl group. This can be achieved through the reaction of piperazine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Synthesis of the Oxazole Ring: The oxazole ring is synthesized separately, often starting from a nitrile and an aldehyde under acidic conditions.
Coupling Reaction: The final step involves coupling the piperazine derivative with the oxazole ring. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the 2-chlorobenzoyl moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated benzoyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the 2-chlorobenzoyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile: shares structural similarities with other piperazine derivatives and oxazole-containing compounds.
Examples: 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives, which also exhibit significant biological activity.
Uniqueness
Structural Features: The combination of a piperazine ring, a 2-chlorobenzoyl group, and an oxazole ring makes this compound unique in its class.
Biological Activity: Its specific interactions with molecular targets in the central nervous system distinguish it from other similar compounds.
Properties
IUPAC Name |
5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c22-17-9-5-4-8-16(17)20(27)25-10-12-26(13-11-25)21-18(14-23)24-19(28-21)15-6-2-1-3-7-15/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLTVCDYOGHPRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3)C#N)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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